molecular formula C27H28ClNO4 B14025658 (3-((2-(3-(Benzyloxy)phenyl)-2-oxoethyl)amino)cyclobutyl)methyl benzoate hcl CAS No. 1956328-35-0

(3-((2-(3-(Benzyloxy)phenyl)-2-oxoethyl)amino)cyclobutyl)methyl benzoate hcl

Cat. No.: B14025658
CAS No.: 1956328-35-0
M. Wt: 466.0 g/mol
InChI Key: OTVYJWRBZMSSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1S,3S)-3-((2-(3-(BENZYLOXY)PHENYL)-2-OXOETHYL)AMINO)CYCLOBUTYL)METHYL BENZOATE HCL: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclobutyl ring, a benzyloxyphenyl group, and a benzoate moiety. The hydrochloride (HCL) form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1S,3S)-3-((2-(3-(BENZYLOXY)PHENYL)-2-OXOETHYL)AMINO)CYCLOBUTYL)METHYL BENZOATE HCL typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Benzyloxyphenyl Group: This step involves the reaction of the cyclobutyl intermediate with a benzyloxyphenyl derivative, often using a coupling reagent to facilitate the reaction.

    Attachment of the Benzoate Moiety: The final step involves esterification, where the benzoate group is introduced to the molecule.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxyphenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the oxoethyl moiety, potentially converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where halogenation or nitration can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.

Major Products:

    Oxidation Products: Various oxidized derivatives of the benzyloxyphenyl group.

    Reduction Products: Alcohol derivatives of the oxoethyl moiety.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.

Biology: In biological research, the compound can be used to study the effects of its structural components on biological systems, particularly in receptor binding studies.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.

Mechanism of Action

The mechanism by which ((1S,3S)-3-((2-(3-(BENZYLOXY)PHENYL)-2-OXOETHYL)AMINO)CYCLOBUTYL)METHYL BENZOATE HCL exerts its effects involves interactions with specific molecular targets. The benzyloxyphenyl group may interact with aromatic receptors, while the cyclobutyl ring can influence the compound’s overall conformation and binding affinity. The oxoethyl moiety may participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Uniqueness: The uniqueness of ((1S,3S)-3-((2-(3-(BENZYLOXY)PHENYL)-2-OXOETHYL)AMINO)CYCLOBUTYL)METHYL BENZOATE HCL lies in its combination of a cyclobutyl ring, benzyloxyphenyl group, and benzoate moiety, which together confer distinct chemical and biological properties not found in simpler compounds.

Properties

CAS No.

1956328-35-0

Molecular Formula

C27H28ClNO4

Molecular Weight

466.0 g/mol

IUPAC Name

[3-[[2-oxo-2-(3-phenylmethoxyphenyl)ethyl]amino]cyclobutyl]methyl benzoate;hydrochloride

InChI

InChI=1S/C27H27NO4.ClH/c29-26(23-12-7-13-25(16-23)31-18-20-8-3-1-4-9-20)17-28-24-14-21(15-24)19-32-27(30)22-10-5-2-6-11-22;/h1-13,16,21,24,28H,14-15,17-19H2;1H

InChI Key

OTVYJWRBZMSSPJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1NCC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)COC(=O)C4=CC=CC=C4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.